molecular formula C11H14BrClN4O2 B15044925 8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15044925
M. Wt: 349.61 g/mol
InChI Key: YFALWFZAVDYRMG-UHFFFAOYSA-N
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Description

8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound with a molecular formula of C11H14BrClN4O2 It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo halogenation, alkylation, and other functional group transformations to introduce the bromine, chlorine, and methyl groups. The reaction conditions may vary, but common reagents include bromine, chlorine, and alkyl halides, with solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction: The purine core can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.

    Alkylation: The methyl group can participate in alkylation reactions, introducing additional alkyl groups to the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the purine core structure.

Scientific Research Applications

Chemistry: In chemistry, 8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery, particularly in the development of antiviral or anticancer agents.

Medicine: In medicine, this compound is investigated for its pharmacological properties. It may exhibit therapeutic effects in the treatment of various diseases, including neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may enhance its binding affinity to these targets, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 8-bromo-7-(5-chloropentyl)-3-methylxanthine
  • 7-(5-chloropentyl)-3-methyl-8-phenylxanthine
  • 8-bromo-3-methyl-7-(2-chloroethyl)xanthine

Comparison: Compared to similar compounds, 8-bromo-7-(5-chloropentyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the purine core. This unique structure may result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrClN4O2

Molecular Weight

349.61 g/mol

IUPAC Name

8-bromo-7-(5-chloropentyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C11H14BrClN4O2/c1-16-8-7(9(18)15-11(16)19)17(10(12)14-8)6-4-2-3-5-13/h2-6H2,1H3,(H,15,18,19)

InChI Key

YFALWFZAVDYRMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCCCCl

Origin of Product

United States

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